Ammonium isocyanate
CAS No.: 22981-32-4
Cat. No.: VC17011102
Molecular Formula: CH4N2O
Molecular Weight: 60.056 g/mol
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Specification
CAS No. | 22981-32-4 |
---|---|
Molecular Formula | CH4N2O |
Molecular Weight | 60.056 g/mol |
IUPAC Name | azane;cyanic acid |
Standard InChI | InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3 |
Standard InChI Key | QYTOONVFPBUIJG-UHFFFAOYSA-N |
Canonical SMILES | C(#N)O.N |
Introduction
Nomenclature and Chemical Identity
Ammonium cyanate () is frequently misidentified as ammonium isocyanate () in historical contexts, leading to persistent confusion. The distinction lies in the arrangement of the anion: cyanate () versus isocyanate (). X-ray crystallography confirms the cyanate formulation, with bond lengths of Å and Å, consistent with . The misnomer "ammonium isocyanate" likely arose from early structural uncertainties, but modern analyses unequivocally support the cyanate assignment .
Table 1: Basic Properties of Ammonium Cyanate
Property | Value | Source |
---|---|---|
CAS Number | 22981-32-4 | |
Molecular Formula | ||
Molecular Weight | 60.05530 g/mol | |
Crystal System | Tetragonal () |
Structural Characteristics and Hydrogen Bonding
The crystal structure of ammonium cyanate features a tetragonal lattice () with distinct hydrogen-bonding interactions. Density functional theory (DFT) calculations reveal that ammonium ions orient their N–H bonds toward the nitrogen atoms of adjacent cyanate anions, forming hydrogen bonds rather than . This orientation minimizes lattice energy by 24.4–26.03 kJ/mol compared to alternative configurations . The hydrogen bond length measures 1.932 Å, stabilizing the lattice through directional interactions .
Rotational dynamics of the ammonium ion further influence the crystal’s stability. The energy barrier for rotation about an N–H bond (∼24 kJ/mol) is lower than that for rotation about the crystallographic 4̄ axis (42.6 kJ/mol), favoring the former as the primary mode of motion . This rotational flexibility may facilitate proton transfer between ions, a critical step in the solid-state conversion to urea .
Synthesis and Reactivity
Ammonium cyanate is synthesized through double displacement reactions, such as the interaction of lead cyanate with ammonia:
The compound is metastable, decomposing to urea under mild heating:
This reaction, first reported by Friedrich Wöhler in 1828, demonstrated that organic compounds could arise from inorganic precursors, dismantling the vitalism theory . Kinetic studies suggest the decomposition proceeds via proton transfer from ammonium to cyanate, forming isocyanic acid () and ammonia, which subsequently recombine .
Computational and Experimental Insights
DFT studies corroborate experimental findings, illustrating how lattice distortions accompany ammonium rotation. At the transition state for N–H rotation, the cation undergoes displacement and bond elongation, weakening hydrogen bonds and lowering the activation energy for urea formation . Vibrational spectra align with calculated modes, confirming the absence of interactions and validating the predominance of in the anion .
Table 2: Key Bond Lengths and Rotational Barriers
Parameter | Value (Å or kJ/mol) | Method |
---|---|---|
1.174(8) | X-ray diffraction | |
1.192(7) | X-ray diffraction | |
length | 1.932 | DFT |
Rotation barrier (N–H) | 24.0 | DFT |
Rotation barrier (4̄ axis) | 42.6 | DFT |
Historical Context and Legacy
The Wöhler synthesis marked a paradigm shift in chemistry, eroding the boundary between "organic" and "inorganic" substances. By converting ammonium cyanate to urea, Wöhler challenged the notion that vital forces were necessary for organic synthesis . Modern reinterpretations emphasize the reaction’s mechanistic complexity, involving proton transfers and nucleophilic additions rather than a direct rearrangement . Despite its simplicity, this reaction remains a cornerstone of chemical education and a testament to the predictive power of structural analysis.
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